molecular formula C24H34N2O4S2 B4267421 1-[(4-butylphenyl)sulfonyl]-4-[(4-propylphenyl)sulfonyl]-1,4-diazepane

1-[(4-butylphenyl)sulfonyl]-4-[(4-propylphenyl)sulfonyl]-1,4-diazepane

Cat. No. B4267421
M. Wt: 478.7 g/mol
InChI Key: TVIQMDHGXSZLKJ-UHFFFAOYSA-N
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Description

1-[(4-butylphenyl)sulfonyl]-4-[(4-propylphenyl)sulfonyl]-1,4-diazepane is a diazepane derivative that has been synthesized and studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological activity. In

Mechanism of Action

The mechanism of action of 1-[(4-butylphenyl)sulfonyl]-4-[(4-propylphenyl)sulfonyl]-1,4-diazepane is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes or proteins involved in cellular signaling pathways. This could lead to changes in cellular function and potentially therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 1-[(4-butylphenyl)sulfonyl]-4-[(4-propylphenyl)sulfonyl]-1,4-diazepane has biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects in animal models. However, the specific biochemical and physiological effects of this compound are still being studied.

Advantages and Limitations for Lab Experiments

One advantage of 1-[(4-butylphenyl)sulfonyl]-4-[(4-propylphenyl)sulfonyl]-1,4-diazepane is its potential as a drug candidate. This compound has shown biological activity in vitro and in vivo, making it a promising candidate for drug development. However, one limitation of this compound is its limited availability and high cost, which may make it difficult to study in large quantities.

Future Directions

There are several future directions for research on 1-[(4-butylphenyl)sulfonyl]-4-[(4-propylphenyl)sulfonyl]-1,4-diazepane. Some potential areas of research include:
1. Further studies on the mechanism of action of this compound to better understand its potential therapeutic effects.
2. Exploration of the potential of this compound as a drug candidate for the treatment of cancer, inflammation, and neurological disorders.
3. Investigation of the potential of this compound as a tool for studying cellular signaling pathways and protein interactions.
4. Synthesis of analogs of this compound to explore structure-activity relationships and potentially improve its biological activity and drug-like properties.
Conclusion:
In conclusion, 1-[(4-butylphenyl)sulfonyl]-4-[(4-propylphenyl)sulfonyl]-1,4-diazepane is a diazepane derivative that has been studied for its potential applications in scientific research. This compound has shown biological activity in vitro and in vivo, making it a promising candidate for drug development. Further research is needed to better understand the mechanism of action and potential therapeutic applications of this compound.

Scientific Research Applications

1-[(4-butylphenyl)sulfonyl]-4-[(4-propylphenyl)sulfonyl]-1,4-diazepane has been studied for its potential applications in scientific research. This compound has been shown to have biological activity in vitro and in vivo, making it a potential candidate for drug development. Some of the areas of research where this compound has been studied include cancer, inflammation, and neurological disorders.

properties

IUPAC Name

1-(4-butylphenyl)sulfonyl-4-(4-propylphenyl)sulfonyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O4S2/c1-3-5-8-22-11-15-24(16-12-22)32(29,30)26-18-6-17-25(19-20-26)31(27,28)23-13-9-21(7-4-2)10-14-23/h9-16H,3-8,17-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVIQMDHGXSZLKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Butylphenyl)sulfonyl]-4-[(4-propylphenyl)sulfonyl]-1,4-diazepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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